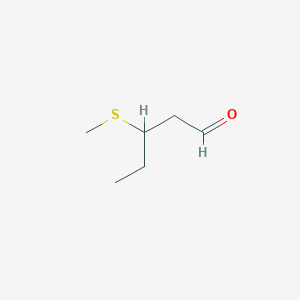
3-(Methylsulfanyl)pentanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylsulfanyl)pentanal, also known as 3-(Methylthio)pentanal, is an organic compound with the molecular formula C6H12OS. It is an aldehyde with a sulfanyl group attached to the third carbon of the pentanal chain. This compound is known for its distinctive odor and is often used in flavor and fragrance industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(Methylsulfanyl)pentanal can be synthesized through various methods. One common method involves the oxidation of 3-(Methylsulfanyl)pentanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Another method involves the hydroformylation of 3-(Methylsulfanyl)pentene, followed by oxidation.
Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of 3-(Methylsulfanyl)pentene. This process involves the reaction of the alkene with carbon monoxide and hydrogen in the presence of a rhodium-based catalyst to form the aldehyde.
Types of Reactions:
Oxidation: this compound can be oxidized to form 3-(Methylsulfanyl)pentanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 3-(Methylsulfanyl)pentanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, PCC, Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: 3-(Methylsulfanyl)pentanoic acid.
Reduction: 3-(Methylsulfanyl)pentanol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
3-(Methylsulfanyl)pentanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the flavor and fragrance industry due to its distinctive odor, and in the synthesis of other sulfur-containing compounds.
Mechanism of Action
The mechanism by which 3-(Methylsulfanyl)pentanal exerts its effects involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which can then undergo further reactions. The sulfanyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
3-(Methylsulfanyl)propanal: Similar structure but with a shorter carbon chain.
3-(Methylsulfanyl)butanal: One carbon shorter than 3-(Methylsulfanyl)pentanal.
3-(Methylsulfanyl)hexanal: One carbon longer than this compound.
Uniqueness: this compound is unique due to its specific chain length and the position of the sulfanyl group. This specific structure influences its reactivity and the types of reactions it can undergo, making it distinct from its shorter or longer chain analogs.
Properties
CAS No. |
51755-68-1 |
|---|---|
Molecular Formula |
C6H12OS |
Molecular Weight |
132.23 g/mol |
IUPAC Name |
3-methylsulfanylpentanal |
InChI |
InChI=1S/C6H12OS/c1-3-6(8-2)4-5-7/h5-6H,3-4H2,1-2H3 |
InChI Key |
AQXSARALYOPNOU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC=O)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















